
1-(4-tert-Butylphenyl)-1-butanol
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)-1-butanol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-tert-Butylphenyl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-tert-Butylphenyl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomass-Derived Alternative Fuels
1-(4-tert-Butylphenyl)-1-butanol, as a butanol isomer, has been studied in the context of alternative fuels. Research shows that butanol can be produced from biomass and is considered as an alternative to gasoline for use in spark ignition engines. It is also explored as a blending compound with fossil diesel or biodiesel. High-temperature oxidation of butanol isomers, including tert-butanol, has been studied in detail, highlighting its potential in fuel applications (Moss et al., 2008).
Enantiomeric Synthesis in Pharmaceuticals
1-(4-tert-Butylphenyl)-1-butanol has been prepared in enantiomerically pure form through lipase-catalyzed transesterification, emphasizing its relevance in the pharmaceutical industry. The synthesis of such compounds in an enantiomerically pure form is crucial for pharmaceutical applications (Raju et al., 1995).
Biofuel Production from CO2
In the domain of biofuel production, the use of 1-(4-tert-Butylphenyl)-1-butanol-related compounds for producing 1-butanol from carbon dioxide has been explored. This approach represents a sustainable method of producing chemicals and fuels directly from CO2, utilizing cyanobacteria and engineered pathways (Lan & Liao, 2011).
Catalytic and Chemical Processes
Research into butanol isomers, including tert-butanol, has provided insights into their role in catalytic and chemical processes. The detailed kinetic combustion models of these isomers have been developed, which are vital for understanding their behavior in various chemical reactions (Sarathy et al., 2012).
Molecular and Cellular Biology
In molecular and cellular biology, the effects of butanol isomers on cellular functions have been investigated. For example, the impact of butanol on voltage-gated calcium channel currents in adrenal chromaffin cells has been studied, which is important for understanding cellular signaling and neurotransmitter release (McDavid et al., 2014).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXKNOZWHKKECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



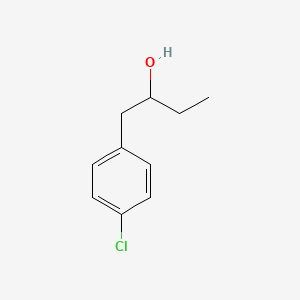
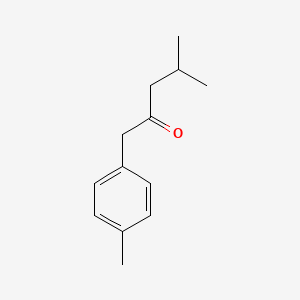
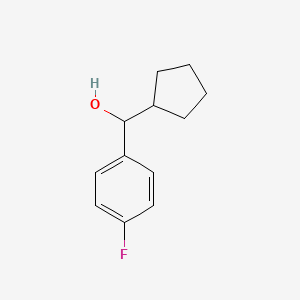
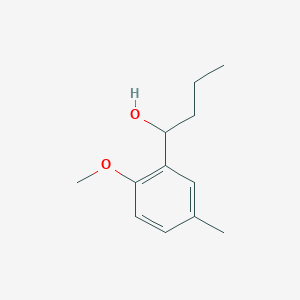
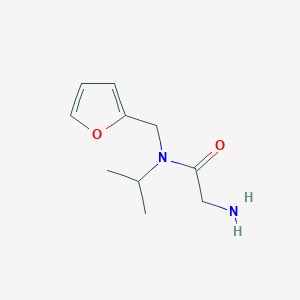
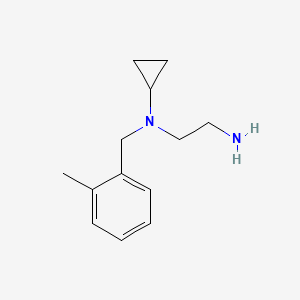
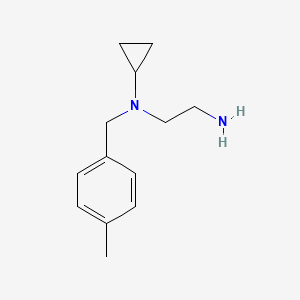


![2-[Ethyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846081.png)
![2-[Ethyl-[(2-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7846086.png)
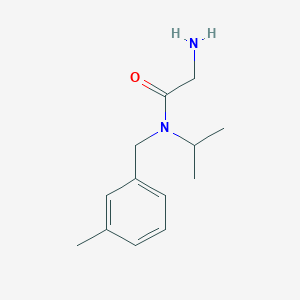
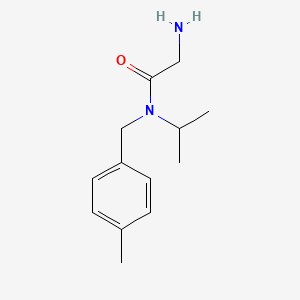
![2-[(3-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846102.png)